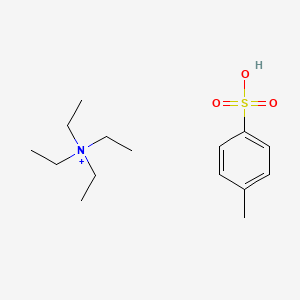
Nikkomycin Z from Streptomyces tendae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae. It was first discovered in the 1970s and has since garnered significant attention due to its potent antifungal properties. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of chitin in fungal cell walls . This makes it a promising candidate for treating fungal infections, particularly those caused by pathogens such as Candida albicans and Aspergillus fumigatus .
準備方法
Synthetic Routes and Reaction Conditions: Nikkomycin Z is primarily produced through fermentation processes involving Streptomyces tendae. The production can be enhanced by genetic manipulation and precursor feeding. For instance, blocking the imidazolone biosynthetic pathway of nikkomycin X and supplementing with uracil can significantly increase the yield of nikkomycin Z .
Industrial Production Methods: Industrial production of nikkomycin Z involves optimizing fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply in the fermentation medium. Genetic engineering techniques are also employed to create high-yield strains of Streptomyces tendae .
化学反応の分析
Types of Reactions: Nikkomycin Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of nikkomycin Z.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .
科学的研究の応用
Nikkomycin Z has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of chitin synthase and the biosynthesis of chitin.
Biology: Researchers use nikkomycin Z to investigate fungal cell wall development and the role of chitin in fungal growth.
Industry: It has applications in agriculture as a biopesticide to protect crops from fungal pathogens.
作用機序
Nikkomycin Z is part of a group of peptidyl nucleoside antibiotics that includes nikkomycin X, nikkomycin I, and nikkomycin J. These compounds share a similar structure but differ in their nucleoside and peptidyl moieties. For example, nikkomycin X contains an imidazolone moiety, while nikkomycin Z contains a uracil moiety . The unique structure of nikkomycin Z makes it particularly effective against certain fungal pathogens, and its ability to inhibit chitin synthase distinguishes it from other antifungal agents .
類似化合物との比較
- Nikkomycin X
- Nikkomycin I
- Nikkomycin J
- Polyoxins (e.g., Polyoxin D)
Nikkomycin Z’s unique ability to inhibit chitin synthase and its potent antifungal activity make it a valuable compound for both scientific research and potential therapeutic applications .
特性
分子式 |
C20H25N5O10 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1 |
InChIキー |
WWJFFVUVFNBJTN-JKEIIPFCSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
正規SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
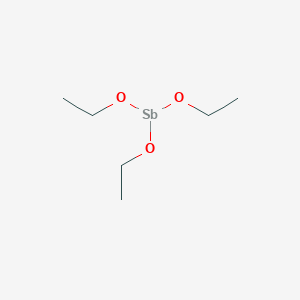
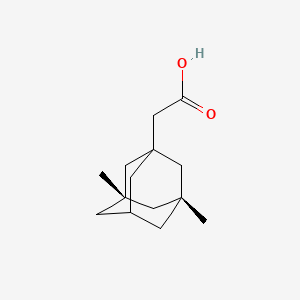


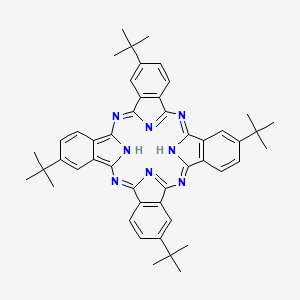



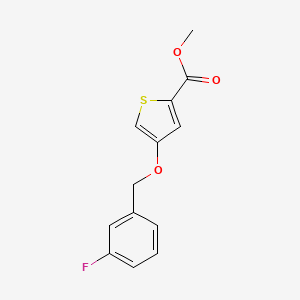
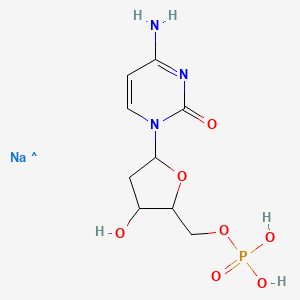

![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)
